molecular formula C14H14FNO4 B6450476 ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 1134061-78-1

ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6450476
CAS No.: 1134061-78-1
M. Wt: 279.26 g/mol
InChI Key: RZQFSWSXBHAINF-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry This particular compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the desired substituents. For instance, the synthesis may begin with the condensation of aniline derivatives with β-ketoesters under acidic conditions to form the quinoline scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Key steps include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

Ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial enzymes. The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The fluoro group enhances its binding affinity to the target enzymes, while the methoxy and carboxylate groups contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. The presence of the fluoro group enhances its antibacterial potency, while the methoxy group improves its pharmacokinetic profile. The ethyl ester moiety increases its lipophilicity, facilitating better cell membrane penetration .

Properties

IUPAC Name

ethyl 7-fluoro-6-methoxy-1-methyl-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO4/c1-4-20-14(18)9-7-16(2)11-6-10(15)12(19-3)5-8(11)13(9)17/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQFSWSXBHAINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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